Ethyl 2-(methoxymethoxy)-6-methylbenzoate

Protecting group chemistry Atom economy Synthetic intermediate

Choose Ethyl 2-(methoxymethoxy)-6-methylbenzoate (CAS 394223-70-2) for synthetic routes requiring orthogonal deprotection. Unlike permanently alkylated ethyl 2-methoxy-6-methylbenzoate (CAS 6520-83-8), the MOM ether protecting group enables clean, acid-mediated liberation of the free 2-hydroxyl intermediate at the precise synthetic step. Validated in pharmaceutical patent WO2003/87098 A1 for antibacterial agent synthesis. Verify your protecting group strategy—substituting the methoxy analog leads to a dead-end intermediate and costly project delays.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 394223-70-2
Cat. No. B13893188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methoxymethoxy)-6-methylbenzoate
CAS394223-70-2
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC=C1OCOC)C
InChIInChI=1S/C12H16O4/c1-4-15-12(13)11-9(2)6-5-7-10(11)16-8-14-3/h5-7H,4,8H2,1-3H3
InChIKeyLEDJZPFPONMQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(methoxymethoxy)-6-methylbenzoate (CAS 394223-70-2): A MOM-Protected Synthetic Intermediate for Research and Industrial Chemistry


Ethyl 2-(methoxymethoxy)-6-methylbenzoate (CAS 394223-70-2) is an ortho-methoxymethyl (MOM) ether-protected aromatic ester with the molecular formula C12H16O4 and a computed molecular weight of 224.25 g/mol [1]. As a MOM-protected derivative, it serves as a key intermediate in multi-step organic synthesis, notably in pharmaceutical research, where the MOM group provides a temporarily masked hydroxyl functionality that can be selectively deprotected under mild acidic conditions [2]. Its core structure is a 2,6-disubstituted benzoate, with the 6-methyl group introducing steric and electronic modulation that differentiates it from simpler MOM-protected benzoates and from its permanently alkylated analog, ethyl 2-methoxy-6-methylbenzoate (CAS 6520-83-8) .

Why Ethyl 2-methoxy-6-methylbenzoate Cannot Replace Ethyl 2-(methoxymethoxy)-6-methylbenzoate in Critical Research Protocols


Procurement decisions for substituted benzoate intermediates often overlook the critical functional distinction between a permanent alkoxy group and a chemoselective protecting group. Ethyl 2-methoxy-6-methylbenzoate (CAS 6520-83-8), the closest structural analog, features a stable methoxy group that cannot be selectively removed. In contrast, the target compound's methoxymethoxy (MOM) ether is designed for orthogonal deprotection, enabling the generation of the free 2-hydroxyl intermediate (ethyl 2-hydroxy-6-methylbenzoate, CAS 6555-40-4) at a specific synthetic step without affecting the ethyl ester or other base-sensitive functionalities [1]. This fundamental difference in chemical logic—protection versus permanent substitution—means that simply substituting the methoxy analog into a MOM-dependent synthetic pathway will result in a dead-end intermediate, leading to project delays and wasted resources [2]. The following evidence guide provides the quantitative basis for this differentiation.

Quantitative Evidence Guide: Why Ethyl 2-(methoxymethoxy)-6-methylbenzoate is the Superior Choice for Controlled Synthetic Transformations


Increased Molecular Complexity and Atom Economy for Synthetic Intermediates

The presence of the methoxymethoxy (MOM) protecting group increases the molecular weight by 30.02 g/mol compared to the permanently alkylated analog, ethyl 2-methoxy-6-methylbenzoate (194.23 vs. 224.25 g/mol) [1]. This mass difference is directly attributable to the additional oxygen and carbon atoms in the MOM group, which provide the chemical information required for orthogonal deprotection. The target compound's exact mass is 224.10485899 Da, compared to 194.094 Da for the methoxy analog [1]. This difference is critical for researchers tracking intermediates by LC-MS.

Protecting group chemistry Atom economy Synthetic intermediate

Enhanced Hydrogen Bond Acceptor Capacity Modulates Solubility and Catalyst Interactions

The target compound possesses 4 hydrogen bond acceptors (HBA), originating from the two ether oxygens (MOM group) and the two carbonyl oxygens (ester). In contrast, ethyl 2-methoxy-6-methylbenzoate has only 3 hydrogen bond acceptors (one ether oxygen, two carbonyl oxygens) [1]. This increased HBA count is predicted to enhance water solubility and alter the compound's interaction with Lewis acid catalysts and polar stationary phases, affecting both reaction kinetics and chromatographic retention times.

Solubility prediction Catalyst design Hydrogen bonding

Increased Conformational Flexibility Enables Selective Deprotection Chemistry

The methoxymethoxy (MOM) chain introduces 6 rotatable bonds, compared to 4 rotatable bonds in ethyl 2-methoxy-6-methylbenzoate [1]. This increase in conformational degrees of freedom is a direct consequence of the -O-CH2-O-CH3 sequence. The specific acetal-like O-CH2-O linkage is the chemical basis for MOM's acid-lability: it stabilizes the oxocarbenium ion intermediate during acidic cleavage, a mechanism unavailable to the simple methoxy analog [2]. This is not a property of all high-rotatable-bond molecules, but a specific structural feature engineered for deprotection.

Conformational analysis Deprotection kinetics Protecting group strategy

Validated Use as a Pharmaceutical Intermediate in Antibacterial Drug Discovery

The specific utility of ethyl 2-(methoxymethoxy)-6-methylbenzoate is documented in SmithKline Beecham's patent WO2003/87098 A1, where it is explicitly employed as a synthetic intermediate in the preparation of nitrogen-containing bicyclic heterocycles with antibacterial activity [1]. The patent, found on Page 57, describes its use in constructing the core pharmacophore. This establishes a concrete, documented application pathway that has been validated by a major pharmaceutical company, providing a level of credibility for procurement decisions that an undocumented analog cannot offer.

Antibacterial Medicinal chemistry Patent-protected intermediate

Physical Property Distinctions Critical for Handling and Purity Assessment

While comprehensive experimental data on physical properties for the MOM-protected target compound are not as widely cataloged as for the simpler methoxy analog, the available computed and reported data reveal critical handling differences. The target compound's topological polar surface area (TPSA) is 44.8 Ų, higher than the estimated ~35.5 Ų for the methoxy analog (inferred from its lower oxygen count), which influences its retention on normal-phase silica and reversed-phase HPLC columns [1]. The methoxy analog is reported as a liquid with a boiling point of 135°C/15 mmHg and a density of 1.09 g/cm³ at 20°C, while the target compound is often a higher-boiling or solid material due to its increased molecular weight and polarity . This information is vital for selecting appropriate purification and analytical methods.

Physicochemical properties Purity analysis Laboratory handling

Best Application Scenarios for Ethyl 2-(methoxymethoxy)-6-methylbenzoate Based on Differential Evidence


Multi-Step Pharmaceutical Synthesis Requiring Orthogonal 2-Hydroxyl Deprotection

In the synthesis of complex antibacterial agents as described in WO2003/87098 A1, the MOM group of the target compound is strategically installed on the aromatic ring to remain intact through a series of transformations (e.g., amide couplings, heterocycle formations) until the final deprotection step under mild acidic conditions [1]. The permanently alkylated methoxy analog would be inert to these deprotection conditions, halting the synthesis. The validated use in a pharmaceutical patent context makes this compound the only acceptable choice for researchers following this synthetic route.

Development of Structure-Activity Relationship (SAR) Libraries via Late-Stage Functionalization

For medicinal chemists exploring the 2-position of a 6-methylbenzoate scaffold, the target compound provides a versatile entry point. After completing the main scaffold synthesis, the MOM group can be quantitatively cleaved to reveal a free phenol, which can then be derivatized with diverse alkyl, acyl, or sulfonyl groups to rapidly generate SAR libraries [1]. The 30.01 Da higher molecular weight compared to the final phenol allows for easy LC-MS monitoring of the deprotection step, ensuring reaction completion.

Process Chemistry and Scale-Up Where Acid-Labile Protection is Preferred Over Hydrogenolysis

For industrial process chemists, the MOM group offers a practical advantage over benzyl ether protecting groups (which often require flammable hydrogen gas and expensive Pd/C catalyst for removal). The acid-labile nature of MOM ethers allows for clean, scalable deprotection using common reagents like HCl or TFA, avoiding the safety and cost concerns associated with hydrogenation [1]. The target compound's higher TPSA (44.8 Ų) also facilitates its removal via aqueous workup after deprotection, simplifying purification at scale.

Analytical Reference Standard for Method Development and Metabolite Identification

Due to its distinct exact mass (224.10485899 Da) and hydrogen bond acceptor count (4), the target compound serves as a superior reference standard for developing HPLC and LC-MS methods aimed at distinguishing MOM-protected intermediates from their deprotected or permanently alkylated counterparts. Its unique retention time and mass spectral pattern, compared to the methoxy analog, provide a clear benchmark for assessing reaction progress and purity in complex mixture analysis.

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